molecular formula C21H20O12 B591360 Rhodiolgin CAS No. 94696-39-6

Rhodiolgin

Cat. No.: B591360
CAS No.: 94696-39-6
M. Wt: 464.379
InChI Key: NEUWGQOEDGCMSK-NNURTEGNSA-N
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Description

Rhodiolgin is a phenolic compound derived from the genus Rhodiola, which belongs to the family Crassulaceae. This genus includes more than 70 species, most of which are known for their medicinal properties. This compound is particularly notable for its adaptogenic, immunostimulating, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodiolgin can be synthesized through the extraction of Rhodiola species, particularly Rhodiola algida. The extraction process involves the use of solvents such as ethanol or methanol. The plant material is typically dried and ground before extraction. The extract is then subjected to chromatographic separation to isolate this compound .

Industrial Production Methods

In industrial settings, this compound is produced by cultivating Rhodiola plants under controlled conditions. The plants are harvested, dried, and processed to extract this compound. The extraction process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Rhodiolgin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may possess enhanced or altered biological activities. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Rhodiolgin has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other phenolic compounds.

    Biology: Studied for its effects on cellular processes and its potential as an antioxidant.

    Medicine: Investigated for its adaptogenic properties, which help the body resist physical, chemical, and biological stress.

    Industry: Utilized in the formulation of dietary supplements and herbal medicines.

Mechanism of Action

Rhodiolgin exerts its effects through various molecular targets and pathways. It interacts with neuroendocrine-immune systems and neurotransmitter receptor systems, which are involved in the pathophysiology of stress and depression. The compound enhances the body’s resistance to stress by modulating the levels of stress hormones and improving the function of the immune system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Rhodiolgin

This compound is unique due to its specific adaptogenic properties, which are more pronounced compared to other similar compounds. Its ability to modulate stress responses and enhance immune function makes it particularly valuable in medicinal applications .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,8-trihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c1-6-13(25)16(28)18(30)21(31-6)32-11-5-10(24)12-15(27)17(29)19(33-20(12)14(11)26)7-2-3-8(22)9(23)4-7/h2-6,13,16,18,21-26,28-30H,1H3/t6-,13-,16+,18+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUWGQOEDGCMSK-NNURTEGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345862
Record name Rhodiolgin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94696-39-6
Record name Rhodiolgin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094696396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodiolgin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHODIOLGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1E4B8S1S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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